N-(2-Chlorophenyl)-N-hydroxyacetamide
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Overview
Description
N-(2-Chlorophenyl)-N-hydroxyacetamide is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-hydroxyacetamide typically involves the reaction of 2-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions include oximes, nitroso derivatives, amines, hydroxylamines, and various substituted chlorophenyl derivatives .
Scientific Research Applications
N-(2-Chlorophenyl)-N-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(4-Chlorophenyl)-4-nitrobenzamide .
Uniqueness
N-(2-Chlorophenyl)-N-hydroxyacetamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a hydroxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
82344-32-9 |
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Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-5-3-2-4-7(8)9/h2-5,12H,1H3 |
InChI Key |
QBRQMLAPDMJBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
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